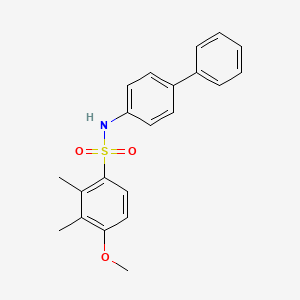
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole-based compound that has a molecular formula of C10H12N2S.HCl and a molecular weight of 240.74 g/mol.
作用機序
The mechanism of action of 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride is not fully understood. However, it is believed that this compound acts as a pheromone mimic, stimulating the olfactory receptors in animals and increasing their appetite. This compound has also been shown to increase the secretion of digestive enzymes and improve the absorption of nutrients in the gut.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In pigs, this compound has been shown to increase feed intake, improve growth performance, and increase the secretion of digestive enzymes. In chickens, this compound has been shown to increase feed intake and improve the efficiency of nutrient utilization. In fish, this compound has been shown to increase feed intake, improve growth performance, and enhance the immune system.
実験室実験の利点と制限
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride has several advantages for lab experiments, including its stability, solubility, and ease of use. This compound is also relatively inexpensive compared to other compounds used in animal feeding experiments. However, this compound has some limitations, including its potential toxicity at high doses and its potential to affect the taste and odor of animal products.
将来の方向性
There are several future directions for research on 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride. One direction is to investigate the mechanism of action of this compound in more detail, including its effects on the gut microbiome and the immune system. Another direction is to explore the potential applications of this compound in other fields, such as human nutrition and medicine. Additionally, further research is needed to determine the optimal dosage and duration of this compound supplementation for different animal species and production systems.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including agriculture, aquaculture, and pharmaceuticals. This compound has been shown to increase feed intake, improve growth performance, and enhance the immune system in animals. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成法
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride can be synthesized by reacting 2,5-dimethylphenyl isothiocyanate with ammonia in the presence of a catalyst. The reaction produces this compound as a white crystalline powder that is soluble in water and ethanol. The purity of this compound can be increased by recrystallization from ethanol.
科学的研究の応用
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and pharmaceuticals. In agriculture, this compound has been shown to increase feed intake and improve growth performance in pigs, chickens, and fish. In aquaculture, this compound has been used as a feeding attractant to increase the feed intake of fish and shrimp. In pharmaceuticals, this compound has been investigated for its potential use as an anti-tumor and anti-inflammatory agent.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-7-3-4-8(2)9(5-7)10-6-14-11(12)13-10;/h3-6H,1-2H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIOSDBURWNOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(4-fluorophenoxy)piperidine](/img/structure/B4939553.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4939573.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[4-(methylthio)benzyl]butanamide](/img/structure/B4939576.png)
![2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B4939579.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939593.png)
![N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)

![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
![[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4939608.png)
![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]valinate hydrochloride](/img/structure/B4939617.png)
![phenyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4939624.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4939633.png)
![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
